
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid is an organic compound characterized by a cyclobutene ring substituted with a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-(Trifluoromethyl)cyclobutene-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride (Bu3SnH) and provided the desired compound upon decarboxylation. In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .
Industrial Production Methods
The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimizations for scalability and cost-effectiveness. These methods involve the use of readily available starting materials and efficient reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, ketones, and substituted cyclobutene derivatives .
Scientific Research Applications
Based on available research, here's what is known about the applications of 3-(Trifluoromethyl)cyclobutene-1-carboxylic acid:
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound featuring a cyclobutane ring with a carboxylic acid group at one position and a trifluoromethyl group at the third carbon of the ring. The presence of the trifluoromethyl group gives this compound unique properties, making it interesting for various chemical and biological applications. It has a molecular weight of approximately 168.12 g/mol.
Scientific Research Applications
- Radiopharmaceuticals: Derivatives of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid have been studied for their potential as radiopharmaceuticals, especially in positron emission tomography (PET) imaging. These derivatives can label amino acids that are readily taken up by tumors, assisting in cancer diagnosis and monitoring treatment.
- Building Blocks for Synthesis: 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is used as a reagent in the preparation of carboxamide and sulfonamide derivatives . It can also be used as building blocks for synthesizing trifluoromethyl cyclobutane compounds .
- Interaction Studies: Interaction studies have explored the behavior of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid in biological systems, specifically its uptake in tumor cells when labeled with fluorine-18. Altering the cyclobutane structure can significantly impact the biological activity and imaging properties of these compounds, making them valuable in cancer research.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: A structurally similar compound with a saturated cyclobutane ring.
3-(Trifluoromethyl)cyclopentene-1-carboxylic acid: Contains a five-membered ring instead of a four-membered ring.
3-(Trifluoromethyl)cyclohexene-1-carboxylic acid: Contains a six-membered ring.
Uniqueness
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid is unique due to its strained four-membered ring structure, which imparts distinct reactivity and stability compared to its five- and six-membered ring analogs. The presence of the trifluoromethyl group also enhances its chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-(Trifluoromethyl)cyclobutene-1-carboxylic acid is a compound of growing interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring with a trifluoromethyl group and a carboxylic acid functional group. The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions, making it a versatile building block in organic synthesis.
Synthesis Methods
Recent studies have reported efficient synthetic routes for the preparation of this compound. Two notable methods include:
- Tin Hydride Deoxygenation : This method involves the treatment of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate with TMSCF3 and Bu3SnH, leading to a yield of approximately 40% .
- Sulfonation/Elimination Sequence : An alternative approach that utilizes sulfonation followed by elimination, achieving yields around 23% .
These methods highlight the compound's accessibility for further research and application in biological studies.
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The structure-activity relationship (SAR) of selective COX-2 inhibitors suggests that trifluoromethyl groups can enhance potency by increasing lipophilicity and modifying binding interactions .
Cytotoxicity Studies
In vitro studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated. For instance, compounds with similar frameworks have been noted to modulate apoptotic pathways by influencing mitochondrial function and caspase activation .
Study on COX Inhibition
A study investigated the COX inhibitory activity of trifluoromethyl-substituted cyclobutane derivatives, revealing significant selectivity for COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory agents with reduced gastrointestinal side effects associated with non-selective NSAIDs .
Evaluation in Cancer Research
Another study explored the effects of trifluoromethylated cyclobutane derivatives on breast cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis and modulation of growth factor signaling pathways .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-(Trifluoromethyl)cyclobutene-1-carboxylic acid, and how can they be methodologically addressed?
- Answer : The strained cyclobutene ring and the electron-withdrawing trifluoromethyl group complicate synthesis. To mitigate instability, low-temperature reactions (e.g., −78°C) and inert atmospheres (argon/nitrogen) are recommended. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the product before cyclization. Similar strategies are used for cyclobutene derivatives in thieno[3,2-b]thiophene synthesis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹H NMR for cyclobutene proton shifts (δ 5.5–6.5 ppm); ¹⁹F NMR to confirm trifluoromethyl group (δ −60 to −70 ppm).
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass spectrometry : High-resolution MS (ESI or EI) to validate molecular ion peaks.
- Safety : Follow precautionary codes (P201, P202) for handling reactive intermediates .
Q. How can researchers ensure purity during isolation of this compound?
- Answer : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) achieves >95% purity. Monitor by TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm via melting point analysis (expected range: 120–130°C) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in Diels-Alder reactions?
- Answer : The electron-withdrawing CF₃ group enhances the dienophile character of the cyclobutene ring. Computational studies (DFT, B3LYP/6-311+G(d,p)) predict lowered LUMO energy, accelerating cycloaddition. Experimental validation involves kinetic assays with dienes (e.g., anthracene) under varying temperatures (25–80°C) and solvent polarities .
Q. What are the thermodynamic stability implications of the cyclobutene ring in aqueous environments?
- Answer : Cyclobutene rings are prone to ring-opening hydrolysis. Stability assays (pH 2–12 buffers, 25–50°C) with LC-MS monitoring reveal degradation pathways. Kinetic data (Arrhenius plots) can quantify activation energy for hydrolysis, guiding storage conditions (e.g., anhydrous, −20°C) .
Q. How can computational modeling resolve contradictions in experimental reaction yields?
- Answer : Discrepancies between theoretical and observed yields often stem from solvent effects or transition-state stabilization. MD simulations (AMBER/CHARMM force fields) combined with QM/MM calculations identify solvent participation (e.g., THF vs. DCM) in stabilizing intermediates. Validate with in situ FTIR to track reaction progress .
Q. What strategies optimize regioselectivity in functionalizing the cyclobutene ring?
- Answer : Directed ortho-metalation (e.g., LDA/THF, −78°C) or transition-metal catalysis (Pd-catalyzed C-H activation) can achieve selective substitution. X-ray crystallography of intermediates confirms regiochemistry, while Hammett plots correlate substituent effects with reaction rates .
Q. Safety and Best Practices
Q. What are the best practices for handling this compound given its hazards?
- Answer :
- Pre-use protocols : Obtain safety data (P201, P202) and conduct a risk assessment for exothermic reactions .
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods for reactions releasing HF or CO₂.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Properties
Molecular Formula |
C6H5F3O2 |
---|---|
Molecular Weight |
166.10 g/mol |
IUPAC Name |
3-(trifluoromethyl)cyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h1,4H,2H2,(H,10,11) |
InChI Key |
YDYRSLZQSAJPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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